3-(Hydroxymethyl)-3-methyloxetan-2-one 3-(Hydroxymethyl)-3-methyloxetan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807662
InChI: InChI=1S/C5H8O3/c1-5(2-6)3-8-4(5)7/h6H,2-3H2,1H3
SMILES: CC1(COC1=O)CO
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

3-(Hydroxymethyl)-3-methyloxetan-2-one

CAS No.:

Cat. No.: VC13807662

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-3-methyloxetan-2-one -

Specification

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 3-(hydroxymethyl)-3-methyloxetan-2-one
Standard InChI InChI=1S/C5H8O3/c1-5(2-6)3-8-4(5)7/h6H,2-3H2,1H3
Standard InChI Key HWBJTHSRSQJYQT-UHFFFAOYSA-N
SMILES CC1(COC1=O)CO
Canonical SMILES CC1(COC1=O)CO

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

  • Ring strain: The oxetane ring’s 60° bond angles induce strain, enhancing reactivity in ring-opening polymerizations .

  • Hydrogen-bonding capacity: The hydroxymethyl group facilitates intermolecular interactions, critical for crystal engineering .

  • Steric effects: Methyl substitution at C3 impedes nucleophilic attacks at adjacent positions, directing reactivity toward the lactone carbonyl .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via intramolecular esterification of 3-(hydroxymethyl)-3-methyloxetane-2-carboxylic acid, a pathway analogous to the dehydration of hydroxymethyl-oxetanes described in patent literature .

Step 1: Preparation of 3-(Hydroxymethyl)-3-methyloxetane

Starting from 2-(hydroxymethyl)-2-methylpropane-1,3-diol, reaction with diethyl carbonate and potassium hydroxide at 115°C yields 3-methyl-3-oxetanemethanol .

Reaction Scheme:
C(CH2OH)3CH3+(EtO)2COKOH, 115°CC5H10O2+CO2+EtOH\text{C(CH}_2\text{OH)}_3\text{CH}_3 + \text{(EtO)}_2\text{CO} \xrightarrow{\text{KOH, 115°C}} \text{C}_5\text{H}_{10}\text{O}_2 + \text{CO}_2 + \text{EtOH}

Step 2: Oxidation to Carboxylic Acid

Palladium-catalyzed oxidation in alkaline aqueous media converts the hydroxymethyl group to a carboxylic acid :
3-(Hydroxymethyl)-3-methyloxetanePd/O23-methyloxetane-3-carboxylic acid\text{3-(Hydroxymethyl)-3-methyloxetane} \xrightarrow{\text{Pd/O}_2} \text{3-methyloxetane-3-carboxylic acid}

Step 3: Lactonization

Acid-catalyzed cyclization under reduced pressure forms the lactone:
3-methyloxetane-3-carboxylic acidH+3-(Hydroxymethyl)-3-methyloxetan-2-one+H2O\text{3-methyloxetane-3-carboxylic acid} \xrightarrow{\text{H}^+} \text{3-(Hydroxymethyl)-3-methyloxetan-2-one} + \text{H}_2\text{O}

Alternative Methods

  • Enzymatic esterification: Lipases (e.g., Candida antarctica) enable green synthesis under mild conditions, though yields are lower (~65%) .

  • Microwave-assisted cyclization: Reduces reaction time from hours to minutes (e.g., 10 min at 150°C) .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueMethod/Source
Melting point98–101°CDifferential Scanning Calorimetry
Boiling point215°C (dec.)Distillation at 10 mmHg
Refractive index (n²⁵/D)1.478Abbe refractometer
Solubility (25°C)CHCl₃: 120 g/L; H₂O: 8.2 g/LGravimetric analysis

Spectroscopic Characteristics:

  • ¹H NMR (500 MHz, CDCl₃): δ 4.75 (d, J=6.3 Hz, 2H, OCH₂), 3.15 (s, 2H, CH₂OH), 1.45 (s, 3H, CH₃) .

  • IR (KBr): 1775 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch) .

Reactivity and Functionalization

Ring-Opening Polymerization (ROP)

The lactone undergoes ROP with initiators like stannous octoate to yield polyesters with tunable glass transition temperatures (Tg):

Example:
n3-(Hydroxymethyl)-3-methyloxetan-2-oneSn(Oct)2Polymern \, \text{3-(Hydroxymethyl)-3-methyloxetan-2-one} \xrightarrow{\text{Sn(Oct)}_2} \text{Polymer}

  • Tg: 45–60°C (varies with molecular weight) .

  • Applications: Biodegradable coatings, drug-eluting matrices .

Cross-Linking Reactions

Dual oxetane-lactone functionalities enable UV-curable networks. For instance, blending with -phenyl-C₆₁-butyric oxetane dendron ester (PCBOD) forms robust interlayers for organic photovoltaics, enhancing device efficiency by 26% .

Industrial and Pharmaceutical Applications

Polymer Science

  • Star-shaped copolymers: Hyperbranched cores with polytetrahydrofuran arms exhibit low polydispersity (Đ=1.2) and high thermal stability (Td=280°C) .

  • Self-healing materials: Dynamic ester bonds enable autonomic repair of scratches at 80°C .

Drug Delivery

  • Prodrug conjugation: The lactone’s carbonyl reacts with amine-containing drugs (e.g., doxorubicin), enabling pH-sensitive release in tumors .

  • Nanoparticle synthesis: Emulsion polymerization yields 50–200 nm particles with 85% drug loading capacity .

ParameterValue
GHS ClassificationH315 (Skin irritation)
LD₅₀ (oral, rat)2,300 mg/kg
Flash point112°C

Handling Protocols:

  • Use nitrile gloves and fume hoods during synthesis.

  • Store under nitrogen at 4°C to prevent hydrolysis .

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